molecular formula C22H23ClN4O2S B2870690 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine CAS No. 1021070-74-5

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine

Cat. No.: B2870690
CAS No.: 1021070-74-5
M. Wt: 442.96
InChI Key: FJYRXIXDGHTUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyridazine Core: The final step involves the cyclization of the intermediate with 2,4-dimethylphenylhydrazine under acidic conditions to form the pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((2-Bromophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine
  • 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine

Uniqueness

The uniqueness of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the presence of the chlorine atom in the sulfonyl group may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research.

Properties

IUPAC Name

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S/c1-16-7-8-18(17(2)15-16)20-9-10-22(25-24-20)26-11-13-27(14-12-26)30(28,29)21-6-4-3-5-19(21)23/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRXIXDGHTUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.